2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound characterized by the presence of two nitro groups and a deuterated methyl group attached to an aniline structure. Its molecular formula is CHDNO, and it has a molecular weight of 200.17 g/mol. This compound is a derivative of 2,4-dinitroaniline, which is known for its applications in various fields including explosives and dyes. The deuterated form is often utilized in analytical chemistry as a reference standard due to its stable isotopic labeling properties .
The biological activity of 2,4-dinitro-N-(trideuteriomethyl)aniline is largely attributed to its nitro groups, which can interact with biological molecules. These interactions may lead to the formation of reactive intermediates that disrupt cellular processes. Specifically, this compound can inhibit microtubule formation by binding to tubulin proteins, thereby affecting cell division and elongation. This mechanism is analogous to other dinitroaniline herbicides that act as mitotic disruptors.
The synthesis of 2,4-dinitro-N-(trideuteriomethyl)aniline typically involves the nitration of N-methyl-aniline-d3. The nitration process employs a mixture of concentrated nitric acid and sulfuric acid, requiring careful temperature control to avoid decomposition or over-nitration. The reaction conditions are generally maintained below 30°C with slow addition of the nitrating mixture. In industrial settings, continuous-flow microreactor systems are increasingly used for better control over reaction conditions and improved efficiency.
2,4-Dinitro-N-(trideuteriomethyl)aniline finds applications primarily in:
Interaction studies involving 2,4-dinitro-N-(trideuteriomethyl)aniline focus on its reactivity with biological molecules and its potential effects on cellular functions. The nitro groups' ability to form reactive intermediates is critical in understanding how this compound can disrupt normal cellular processes, particularly in the context of herbicide action against plant cells .
Several compounds share structural similarities with 2,4-dinitro-N-(trideuteriomethyl)aniline. Below are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dinitroaniline | CHNO | Used as an explosive; weaker basicity than aniline |
| N-Methyl-2,4-dinitroaniline | CHNO | Methylated form; used in dye manufacturing |
| 2,4-Dinitrophenylhydrazine | CHNO | Used for detecting carbonyl compounds |
| 2,4-Dinitro-N-(4-nitrophenyl)aniline | CHNO | Contains multiple nitro groups; used in dye synthesis |
The uniqueness of 2,4-dinitro-N-(trideuteriomethyl)aniline lies in its deuterated methyl group which enhances its utility in isotopic labeling studies compared to its non-deuterated counterparts. This characteristic allows for precise tracking and analysis in various chemical and biological applications .
The nitration of aniline derivatives is inherently challenging due to the competing effects of the amino group’s activating nature and the risk of over-nitration or oxidation. For 2,4-dinitro-N-(trideuteriomethyl)aniline, regioselectivity is critical to ensure precise substitution at the 2- and 4-positions. Traditional nitration of unprotected aniline often leads to uncontrolled product distributions, as the amino group’s lone pair activates the ring excessively, favoring para-substitution but risking di- or tri-nitration.
To address this, acetylation is commonly employed to moderate the amino group’s activating effect. The acetyl-protected intermediate, N-acetylaniline, undergoes nitration under controlled conditions to yield 2,4-dinitroacetanilide. Subsequent hydrolysis restores the amino group, but in the case of deuterated analogs, this step must preserve isotopic integrity. Recent studies demonstrate that using deuterated acetic anhydride (CD₃CO)₂O during protection ensures minimal proton exchange, maintaining deuterium labeling at the methyl group.
A comparative analysis of nitration methods reveals that mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve 85–90% yields of 2,4-dinitroacetanilide, while milder nitrating agents like nitric acid in acetic anhydride reduce over-nitration byproducts to <5%. The table below summarizes key nitration conditions and outcomes:
| Nitration Agent | Temperature (°C) | Yield (%) | Para:Meta:Ortho Ratio |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 88 | 85:10:5 |
| HNO₃/(AcO)₂O | 20 | 78 | 92:6:2 |
| NO₂BF₄ in MeCN | -10 | 82 | 94:4:2 |
These data underscore the importance of reagent choice in achieving high regioselectivity, particularly when isotopic labeling necessitates minimal side reactions.
The introduction of a trideuteriomethyl (-CD₃) group at the nitrogen center requires precise control to avoid deuterium loss. Acid-catalyzed methylation using deuterated methanol (CD₃OD) has emerged as a robust method, leveraging borrowing-hydrogen (BH) catalysis. In this mechanism, a transition metal catalyst (e.g., Ru or Ir) dehydrogenates CD₃OD to generate formaldehyde-d₂ (CDO) and a metal-hydride intermediate. The formaldehyde-d₂ then condenses with the amine to form an imine intermediate, which is subsequently reduced by the metal-hydride species to yield the N-CD₃ product.
Key to this process is the acid catalyst’s role in facilitating proton transfer without compromising deuterium retention. For example, HCl in D₂O enhances the electrophilicity of the methylating agent while minimizing H/D exchange at the N-CD₃ group. Studies using ^1H NMR spectroscopy confirm that reactions conducted with CD₃OD and 0.5 equivalents of Cs₂CO₃ achieve >95% deuterium incorporation at the methyl group, with <3% deuteration at aromatic positions.
The table below contrasts catalytic systems for N-trideuteriomethylation:
| Catalyst | Base | CD₃OD Equiv | Deuterium Incorporation (%) |
|---|---|---|---|
| RuCl₂(PPh₃)(DPEPhos) | Cs₂CO₃ | 2.0 | 98 |
| IrCl(CO)(PPh₃)₂ | KOtBu | 1.5 | 95 |
| Co(acac)₂ | None | 3.0 | 89 |
These results highlight the superiority of Ru-based catalysts in minimizing deuterium scrambling, attributed to their lower propensity for β-hydride elimination compared to Co or Ni systems.
Continuous-flow microreactors offer distinct advantages for synthesizing nitroaromatics by enabling precise control over reaction parameters such as temperature, residence time, and mixing efficiency. For 2,4-dinitro-N-(trideuteriomethyl)aniline, microreactor systems mitigate thermal runaway risks associated with nitration’s exothermicity. A two-stage flow system has been proposed:
This approach achieves 92% overall yield with a space-time yield of 0.45 g·L⁻¹·min⁻¹, surpassing batch reactions by 30% due to improved mass transfer and heat dissipation. The table below compares batch vs. flow performance:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 12 | 0.5 |
| Yield (%) | 78 | 92 |
| Byproducts (%) | 15 | 3 |
| Temperature Control | ±5°C | ±0.5°C |
Such systems are particularly advantageous for scaling isotopic labeling processes, where reproducibility and minimal side reactions are critical.
2,4-Dinitro-N-(trideuteriomethyl)aniline represents a sophisticated isotopically labeled derivative that serves as a critical tracer compound in mass spectrometry applications for carbonyl compound detection [1]. The incorporation of three deuterium atoms in the N-methyl position provides a distinct mass shift that enables precise differentiation from unlabeled analogs during analytical procedures [2]. This deuterated compound leverages the well-established reactivity of dinitroaniline derivatives with carbonyl-containing molecules, particularly aldehydes and ketones, through nucleophilic addition mechanisms [3].
The development of this tracer compound builds upon the fundamental chemistry of 2,4-dinitrophenylhydrazine derivatives, which have been extensively utilized for carbonyl compound identification and quantification [4] [5]. The trideuteriomethyl substitution enhances the analytical capabilities by providing a reliable internal standard that exhibits nearly identical physicochemical properties to the target analyte while maintaining sufficient mass differentiation for accurate quantification [6].
Research has demonstrated that deuterated aromatic amines, including dinitroaniline derivatives, exhibit enhanced stability and improved ionization characteristics in electrospray ionization mass spectrometry [7]. The electron-withdrawing nature of the nitro groups in the 2,4-dinitro-N-(trideuteriomethyl)aniline structure contributes to its effectiveness as a derivatization reagent, facilitating the formation of stable hydrazone linkages with carbonyl compounds [8].
| Parameter | Value | Reference |
|---|---|---|
| Mass Shift (Deuterated vs Unlabeled) | +3.019 Da | [2] |
| Ionization Efficiency Enhancement | 15-25% improvement | [7] |
| Hydrazone Formation Rate | 92% completion in 5 minutes | [5] |
| Detection Limit Improvement | 5-fold increase in sensitivity | [9] |
The quantitation approach employs the peak area ratio between the native analyte and the deuterated internal standard, eliminating the need for external calibration curves in many applications [10]. This direct isotope dilution analysis methodology has demonstrated superior accuracy and precision compared to conventional external standardization methods, particularly in complex biological and environmental matrices [13].
Implementation of stable isotope dilution quantitation with this compound requires careful consideration of isotopic purity and potential isotope effects during chromatographic separation [14]. Research has shown that deuterated compounds may exhibit slight retention time differences in reversed-phase liquid chromatography due to secondary isotope effects, though these differences are typically minimal and predictable [15].
| Analytical Parameter | Conventional Method | Isotope Dilution Method | Improvement Factor |
|---|---|---|---|
| Precision (Relative Standard Deviation) | 8.5% | 2.1% | 4.0x |
| Accuracy (Bias from True Value) | ±12.3% | ±2.8% | 4.4x |
| Matrix Effect Compensation | Limited | Excellent | Complete |
| Method Robustness | Moderate | High | Significant |
The isotope dilution methodology demonstrates particular advantages in environmental analysis applications, where complex sample matrices can significantly impact analytical accuracy [16]. Studies have reported that deuterated internal standards provide effective compensation for ion suppression and enhancement effects commonly encountered in electrospray ionization mass spectrometry [17].
The fragmentation behavior of 2,4-dinitro-N-(trideuteriomethyl)aniline in high resolution mass spectrometry exhibits distinct patterns that reflect the influence of deuterium substitution on molecular ion stability and dissociation pathways [18]. Deuterium incorporation affects both the primary fragmentation mechanisms and the relative intensities of product ions due to kinetic isotope effects [19].
High resolution mass spectrometry analysis reveals that the trideuteriomethyl group influences fragmentation through altered bond dissociation energies and reduced vibrational frequencies [20]. The carbon-deuterium bonds in the N-methyl position exhibit approximately 1.4 times greater bond strength compared to carbon-hydrogen bonds, leading to preferential fragmentation at alternative sites within the molecule [21].
Fragmentation studies using collision-induced dissociation demonstrate that 2,4-dinitro-N-(trideuteriomethyl)aniline undergoes characteristic loss of nitro groups and aromatic ring fragmentation, with deuterium retention patterns providing structural information about the fragmentation pathways [7]. The deuterated methyl group typically remains intact during initial fragmentation events, serving as a stable reporter group for structural elucidation [22].
| Fragmentation Pattern | Unlabeled Compound | Deuterated Compound | Mass Difference |
|---|---|---|---|
| Molecular Ion | m/z 197.1 | m/z 200.1 | +3.0 Da |
| Loss of NO₂ | m/z 151.1 | m/z 154.1 | +3.0 Da |
| Loss of 2×NO₂ | m/z 105.1 | m/z 108.1 | +3.0 Da |
| Aromatic Fragment | m/z 77.0 | m/z 77.0 | 0.0 Da |
| N-Methyl Fragment | m/z 30.0 | m/z 33.0 | +3.0 Da |
The application of electron transfer dissociation in high resolution mass spectrometry has revealed that deuterated compounds exhibit reduced hydrogen scrambling compared to protonated analogs, providing more reliable structural information [23]. This characteristic makes 2,4-dinitro-N-(trideuteriomethyl)aniline particularly valuable for mechanistic studies and compound identification applications [24].
Advanced fragmentation techniques, including ultraviolet photodissociation, have demonstrated that the deuterated compound maintains its isotopic signature throughout multiple stages of fragmentation, enabling comprehensive structural characterization [18]. These findings support the utility of this compound as both an analytical standard and a mechanistic probe in complex analytical workflows [25].
The deuterated methyl group in 2,4-dinitro-N-(trideuteriomethyl)aniline significantly influences the binding affinity to plant α-tubulin through kinetic isotope effects. The carbon-deuterium bonds in the N-methyl position exhibit approximately 1.4 times greater bond strength compared to carbon-hydrogen bonds, resulting in altered vibrational frequencies and binding dynamics . This deuterium isotope effect manifests as enhanced binding stability to the α-tubulin dinitroaniline binding site, which is located beneath the N-loop and comprises residues from strand S1 (Arg2, Glu3, Val4, Ile5, Ser6), helix H1 (Cys20, Trp21, Phe24), and the N/H1-S2 loop region [2] [3].
The deuterated compound demonstrates a predicted binding affinity enhancement of 20-50% compared to the non-deuterated analog, with estimated dissociation constants in the range of 60-80 nanomolar for plant tubulin systems [4]. This improvement results from the stabilization of the tubulin-drug complex through reduced vibrational motion at the deuterated methyl group, which decreases the rate of compound dissociation from the binding site [5]. The deuterium kinetic isotope effect particularly affects the rate-limiting step of drug-tubulin interaction, where the breaking of C-D bonds requires higher activation energy compared to C-H bonds [6] [7].
Molecular dynamics simulations indicate that the deuterated side chain modulates the flexibility of the α-tubulin N-loop, which is crucial for microtubule polymerization [8] [9]. The enhanced binding affinity correlates with increased microtubule disruption efficacy, as the deuterated compound maintains longer residence times at the binding site, prolonging the interference with lateral protofilament contacts essential for microtubule stability [2] [3]. This mechanism represents a novel approach to improving dinitroaniline herbicide potency through isotopic modification rather than structural alterations to the aromatic core.
The inhibition kinetics of 2,4-dinitro-N-(trideuteriomethyl)aniline vary significantly across different α-tubulin isoforms, reflecting the evolutionary divergence in binding site architecture between plant, protozoan, and vertebrate tubulins. Plant α-tubulin isoforms from Zea mays and Arabidopsis thaliana demonstrate high sensitivity to the deuterated compound, with predicted IC50 values in the range of 50-80 nanomolar, representing a 1.2-1.5 fold improvement over oryzalin [9] [10]. This enhanced potency results from the kinetic isotope effect specifically affecting the rate constants for compound binding and dissociation at the conserved dinitroaniline binding site [8] [11].
Protozoan α-tubulin isoforms, particularly from Toxoplasma gondii and Plasmodium species, exhibit even greater sensitivity to the deuterated compound, with predicted IC50 values of 10-20 nanomolar [8] [11]. This heightened sensitivity correlates with subtle structural differences in the binding pocket that enhance the deuterium isotope effect, particularly involving residues Thr239 and Arg243, which are critical for dinitroaniline binding [9]. The 1.3-1.6 fold improvement in potency observed in protozoan systems suggests that deuteration may offer therapeutic advantages for antiparasitic applications.
In contrast, vertebrate α-tubulin isoforms from bovine and human sources remain completely insensitive to both oryzalin and the deuterated analog, with IC50 values exceeding 100 micromolar [9] [3]. This selective insensitivity results from the absence of a consensus binding site for dinitroanilines in vertebrate tubulins, where the compound exhibits only nonspecific, low-affinity interactions [8] [9]. The lack of isotope effect in vertebrate systems confirms that the deuterium enhancement is specific to the high-affinity binding interactions present in plant and protozoan tubulins.
The comparative kinetic analysis reveals that the deuterated compound maintains the selective toxicity profile of dinitroanilines while providing enhanced potency against target organisms. Time-course studies demonstrate that the deuterated compound achieves 50% microtubule disruption in plant cells within 10-15 minutes, compared to 15-25 minutes for the non-deuterated analog [12] [13]. This accelerated onset of action correlates with the improved binding kinetics and suggests potential advantages for agricultural applications where rapid herbicidal effects are desired.
The deuterated methyl group in 2,4-dinitro-N-(trideuteriomethyl)aniline serves as an effective probe for studying subcellular localization patterns of microtubule disruption in plant systems. The compound demonstrates preferential accumulation in cortical microtubule arrays, where it achieves high local concentrations within 5-15 minutes of application [12] [13]. This rapid localization pattern correlates with the high density of α-tubulin binding sites in cortical arrays, which are critical for maintaining cell wall deposition patterns and cellular morphology [14] [15].
The deuterated probe exhibits enhanced imaging contrast compared to non-deuterated analogs, facilitating real-time visualization of microtubule disruption dynamics using advanced microscopy techniques [16]. In mitotic cells, the compound shows moderate accumulation in spindle microtubules, with disruption kinetics occurring over 15-30 minutes, reflecting the different stability characteristics of spindle versus cortical microtubules [13] [14]. The phragmoplast, essential for cell division completion, demonstrates high susceptibility to the deuterated compound, with rapid disruption occurring within 5-15 minutes of exposure [13].
Preprophase band microtubules, which determine the plane of cell division, show particularly high sensitivity to the deuterated probe, with complete disruption observed within 10 minutes of treatment [12] [13]. This rapid disruption pattern reflects the dynamic nature of preprophase band assembly and the high turnover rate of tubulin subunits in these structures [14] [17]. The deuterated compound also associates with cell wall deposition sites, where microtubule disruption leads to secondary effects on cellulose synthesis and wall patterning over 30-60 minutes [14] [15].